![molecular formula C10H4F5N3OS B10778882 2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC319424 is a compound identified as a potential inhibitor of glucose uptake, specifically targeting glucose transporter 1 (GLUT1). This compound has shown promise in inhibiting the growth of cancer cells by disrupting their glucose metabolism, which is crucial for their survival and proliferation .
Chemical Reactions Analysis
NSC319424 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC319424 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the inhibition of glucose transporters.
Biology: It helps in understanding the metabolic pathways of cancer cells and their reliance on glucose uptake.
Mechanism of Action
NSC319424 exerts its effects by targeting glucose transporter 1 (GLUT1), which is overexpressed in various cancer cells. By inhibiting GLUT1, NSC319424 disrupts the glucose uptake in cancer cells, leading to reduced energy production and ultimately cell death. This mechanism is particularly effective in cancer cells that rely heavily on glycolysis for energy production .
Comparison with Similar Compounds
NSC319424 is similar to other glucose transporter inhibitors such as NSC111720, NSC126757, and NSC36525. These compounds also possess nitrogen-containing heterocyclic structures and inhibit glucose uptake in cancer cells. NSC319424 has shown a unique ability to synergistically enhance the anticancer activity of other drugs, such as metformin, making it a valuable compound in combination therapies .
Properties
Molecular Formula |
C10H4F5N3OS |
|---|---|
Molecular Weight |
309.22 g/mol |
IUPAC Name |
2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C10H4F5N3OS/c11-4-2-1-3-5(12)6(4)7(19)16-9-18-17-8(20-9)10(13,14)15/h1-3H,(H,16,18,19) |
InChI Key |
XKGHTRBZHJCNNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(S2)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


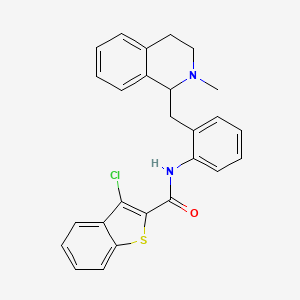
![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)

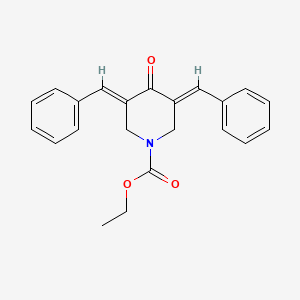

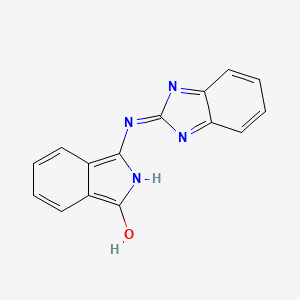
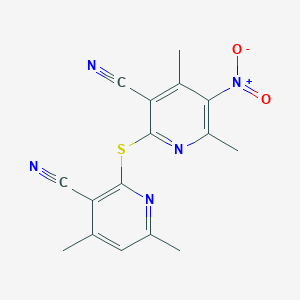

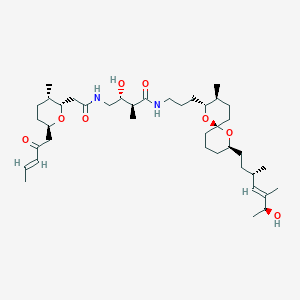
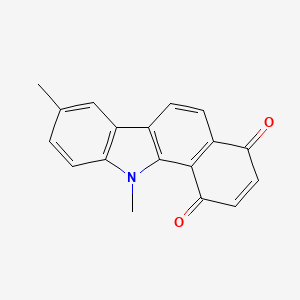
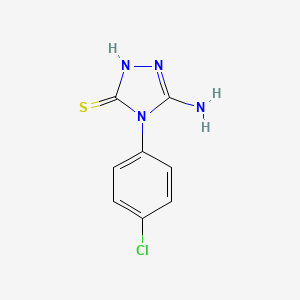
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)

![[(Z)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778886.png)
